molecular formula C13H10N2O2 B2705746 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-61-6

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2705746
CAS No.: 52333-61-6
M. Wt: 226.235
InChI Key: ROXWQVXCKKCLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine core, with a 3-methoxyphenyl substituent at position 2 of the oxazolo[4,5-b]pyridine scaffold. This compound is synthesized via a one-pot condensation reaction between 2-amino-3-hydroxypyridine and substituted benzoic acids under acid catalysis, typically using silica-supported perchloric acid (HClO4•SiO2) . Key characterization data include a melting point of 115–118°C, IR peaks at 3038, 1684, and 1260 cm⁻¹ (indicative of C-O-C stretching in the methoxy group), and NMR signals confirming the 3-methoxy substitution pattern . Its structural features make it a candidate for diverse pharmacological applications, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

2-(3-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-16-10-5-2-4-9(8-10)13-15-12-11(17-13)6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWQVXCKKCLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of benzoic acid derivatives with 2-amino-3-hydroxypyridine. One common method uses silica-supported perchloric acid nanoparticles as a catalyst in methanol at room temperature . The reaction proceeds with high yield and the product is purified by recrystallization from acetonitrile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has shown that derivatives of oxazolo[4,5-b]pyridine exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. Structural modifications have been found to enhance this bioactivity, indicating a promising avenue for developing new antimicrobial drugs .

Anticancer Properties : The compound is being investigated for its anticancer effects. Studies have reported that certain derivatives demonstrate selective cytotoxicity against cancer cell lines, including lung cancer (A549) cells. The mechanism of action may involve the inhibition of specific enzymes involved in cancer progression .

Coordination Chemistry

In coordination chemistry, 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine serves as a ligand for metal complexes. Its ability to form stable coordination bonds with transition metals makes it valuable for synthesizing novel materials with tailored properties for catalysis and materials science applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolo[4,5-b]pyridine derivatives evaluated their antimicrobial efficacy against multidrug-resistant strains. The results indicated that specific modifications to the methoxy group significantly enhanced activity against resistant strains of Staphylococcus aureus, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Anticancer Screening

Research involving the evaluation of various derivatives showed promising results in inhibiting cancer cell proliferation. For example, one derivative demonstrated an IC50 value indicating potent activity against A549 cells, suggesting that further exploration into its mechanism could lead to effective cancer therapies .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntimicrobialStaphylococcus aureus12 µg/mL
Derivative AAnticancerA549 (Lung Cancer)15 µM
Derivative BAntimicrobialCandida albicans20 µg/mL

Comparison with Similar Compounds

Antimicrobial Activity

  • 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines : Derivatives with para-substituted phenyl groups (e.g., 4-chloro, 4-nitro) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 1.56–3.125 µg/mL) . Gram-positive bacteria are generally more susceptible than Gram-negative strains due to enhanced membrane penetration .
  • 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (P5): A para-methoxy analog shows moderate activity against Pseudomonas aeruginosa (MIC: 16 µg/mL) and Enterococcus faecalis (MIC: 16 µg/mL) .

Anticancer Activity

  • 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine : Demonstrates strong inhibition of DNA topoisomerases I/IIα (IC50 = 2 µM) but poor cytotoxicity in cancer cell lines (HeLa, A549) due to low cellular uptake .
Substituent Effects on Pharmacological Properties
Compound Substituent Key Activity Insights Reference
2-(4-Butylphenyl) derivative 4-butylphenyl High topoisomerase inhibition but poor cell uptake
2-(4-Methoxyphenyl) (P5) 4-methoxyphenyl Moderate Gram-negative activity (MIC: 16 µg/mL)
2-(3-Methoxyphenyl) (3d) 3-methoxyphenyl Predicted enhanced solubility and target affinity
  • Electron-Donating vs. Electron-Withdrawing Groups : Para-nitro and chloro substituents enhance antibacterial activity via electron-withdrawing effects, which may stabilize interactions with bacterial enzymes . In contrast, the 3-methoxy group’s electron-donating nature could modulate charge distribution, affecting binding to targets like DNA gyrase .
Physicochemical and Photophysical Properties
  • 2-(4-Dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP): Exhibits solvent-dependent fluorescence, with a single emission band in both polar and nonpolar solvents . The 3-methoxy analog’s photophysical behavior remains unstudied, but its methoxy group could influence solvatochromism similarly.
  • HOMO-LUMO Gaps : Derivatives like P5 (4-methoxy) and P7 (4-trifluoromethoxyphenyl) show HOMO-LUMO energy gaps of 4.35–4.49 eV, correlating with their antimicrobial efficacy . The 3-methoxy derivative’s electronic profile is likely comparable but requires computational validation.

Biological Activity

2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxazolo[4,5-b]pyridine class, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and comparative data with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, which can alter their activity and lead to various physiological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest potential roles in:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other derivatives within the same chemical class. The following table summarizes the biological activities of selected oxazolo[4,5-b]pyridine derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntimicrobial and anticancerTBD
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridineAntimicrobialTBD
2-(2-Hydroxyphenyl)oxazolo[4,5-b]pyridineAntifungalTBD
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridineHerbicidal applicationsTBD

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    • Findings : The compound showed a MIC range from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro studies on cancer cell lines indicated that this compound inhibited cell growth significantly.
    • Results : The compound exhibited an IC50 value of approximately 12 µM against breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Inhibition of GSK-3β : Similar compounds have been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key regulator in inflammatory pathways. This suggests that derivatives like this compound may also possess anti-inflammatory properties.
  • Cellular Mechanisms : Studies indicate that compounds in this class can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine under ambient conditions?

A silica-supported, acid-catalyzed one-pot method is effective. Using 2-amino-3-hydroxypridine and substituted benzoic acids with HClO₄/SiO₂ (5 mol%) in methanol at room temperature yields derivatives in 12–18 hours. The catalyst is reusable, and purification involves simple filtration and recrystallization from acetonitrile .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires IR (C–O–C stretch at 1250–1100 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ ~3.8 ppm; pyridine ring protons at δ 7.0–8.5 ppm), and HRMS (exact mass matching calculated molecular weight). TLC (n-hexane:EtOAc, 2:1) monitors reaction progress .

Q. What preliminary evidence supports the antibacterial activity of this compound?

Derivatives exhibit potent activity against Gram-positive bacteria (e.g., MRSA) with MIC values of 8–32 µg/mL. Gram-negative strains show reduced susceptibility, attributed to differences in membrane permeability .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence antimicrobial efficacy?

SAR studies reveal electron-donating groups (e.g., methoxy at the 3-position) enhance activity against MRSA (MIC = 16 µg/mL), while electron-withdrawing groups (e.g., CF₃) improve broad-spectrum efficacy. Substituent polarity and steric effects modulate DNA gyrase binding affinity .

Q. What computational methods validate the mechanism of action against bacterial targets?

Molecular docking (using DNA gyrase ATP-binding site, PDB: 4KTN) and dynamics simulations (100 ns) show stable ligand-protein interactions (e.g., hydrogen bonding with Asp73, hydrophobic contacts). DFT/B3LYP/6-311G(d,p) calculations correlate LUMO-HOMO gaps (ΔE = 4.35–4.49 eV) with antibacterial potency .

Q. How is regioselectivity achieved during oxazolo[4,5-b]pyridine synthesis?

Local nucleophilicity indices (Nk) calculated at B3LYP/6-311G++(d,p) predict preferential cyclization at the 4,5-b position due to higher electron density at the pyridine N1 atom, minimizing competing pathways .

Q. How can discrepancies in Gram-negative activity data be resolved?

Contradictory MIC values (e.g., E. coli isolates in vs. low activity in ) may arise from strain-specific efflux pumps or assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar). Follow-up studies should standardize protocols and include efflux pump inhibitors .

Q. What safety protocols are essential for handling this compound?

Waste must be segregated and treated via professional biohazard disposal due to H303 (harmful if swallowed) and H333 (respiratory irritation) hazards. Use fume hoods, PPE, and avoid aqueous/organic solvent mixtures during synthesis .

Q. How do solvent polarity and pH affect photophysical properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax = 320–360 nm) correlate with solvent dielectric constants. Protonation at pyridine N under acidic conditions (pH < 4) quenches fluorescence, critical for designing pH-sensitive probes .

Q. What ADME properties predict drug-likeness for this scaffold?

SwissADME predictions show compliance with Lipinski’s rules (MW < 500, logP < 5), moderate bioavailability (55–60%), and low hepatotoxicity risk. BBB permeability (logBB > 0.3) suggests potential CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.